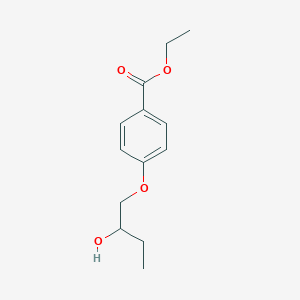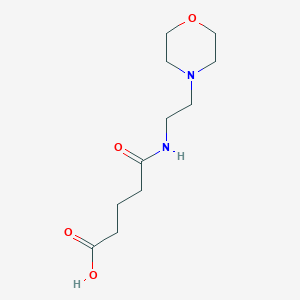
VCH-759
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
VCH-759 is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a phenyl group, and cyclohexyl derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of VCH-759 typically involves multiple steps, including the formation of the thiophene ring, the introduction of the phenyl group, and the attachment of the cyclohexyl derivatives. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Attachment of Cyclohexyl Derivatives: This can be done through nucleophilic substitution reactions, where the cyclohexyl groups are introduced using suitable nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
VCH-759 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl and cyclohexyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield cyclohexanone, while reduction of the carbonyl group may produce cyclohexanol.
Applications De Recherche Scientifique
VCH-759 has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which VCH-759 exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired responses. For example, the hydroxyl and carbonyl groups may participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexyl derivatives: Compounds like cyclohexanol and cyclohexanone share structural similarities.
Thiophene derivatives: Compounds such as 2-phenylthiophene and 3-methylthiophene have similar thiophene rings.
Phenyl derivatives: Compounds like benzene and toluene contain phenyl groups.
Uniqueness
What sets VCH-759 apart is its combination of these functional groups, which imparts unique chemical and biological properties
Propriétés
Formule moléculaire |
C25H31NO4S |
|---|---|
Poids moléculaire |
441.6 g/mol |
Nom IUPAC |
3-[(4-hydroxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]-5-phenylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C25H31NO4S/c1-16-7-9-18(10-8-16)24(28)26(19-11-13-20(27)14-12-19)21-15-22(31-23(21)25(29)30)17-5-3-2-4-6-17/h2-6,15-16,18-20,27H,7-14H2,1H3,(H,29,30) |
Clé InChI |
CKVYPTIWERNFSU-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)C(=O)N(C2CCC(CC2)O)C3=C(SC(=C3)C4=CC=CC=C4)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
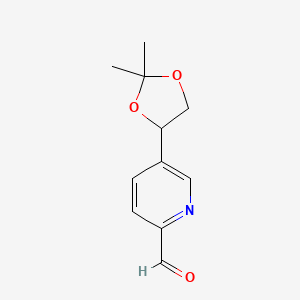

![1,3-Dibromoimidazo[1,5-a]pyrazin-8-amine](/img/structure/B8670729.png)
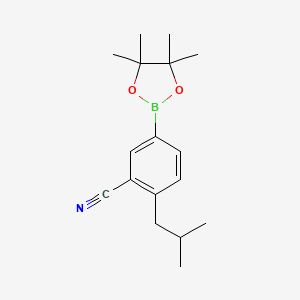
![pyrrolo[3,2-b]pyridin-1-amine](/img/structure/B8670746.png)

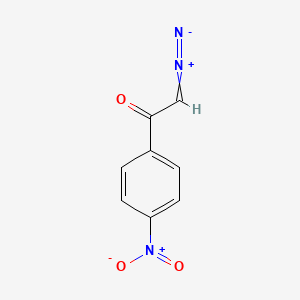
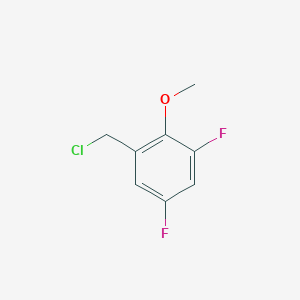
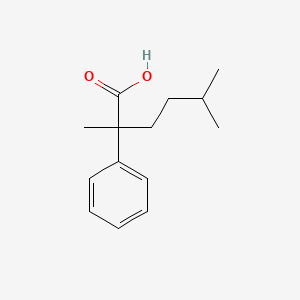
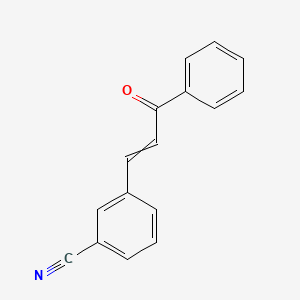
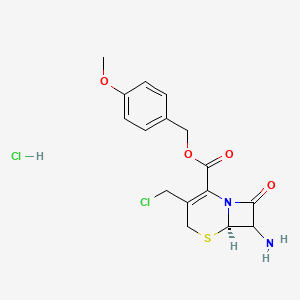
![4-[(2-Aminoethyl)amino]-4-oxobutan-2-yl nitrate](/img/structure/B8670790.png)
